Cas no 863452-58-8 (5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione)

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione structure
863452-58-8 structure
Product Name:5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
CAS No:863452-58-8
MF:C24H23NO5S
MW:437.508125543594
CID:6551536
Update Time:2025-07-17

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione Chemical and Physical Properties

Names and Identifiers

    • 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione
    • 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
    • 1,5-Benzothiazepin-4(5H)-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5-(phenylmethyl)-, 1,1-dioxide
    • Inchi: 1S/C24H23NO5S/c1-29-20-13-12-18(14-21(20)30-2)23-15-24(26)25(16-17-8-4-3-5-9-17)19-10-6-7-11-22(19)31(23,27)28/h3-14,23H,15-16H2,1-2H3
    • InChI Key: KAVIZEYBKCKKKO-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=CC=C2N(CC2=CC=CC=C2)C(=O)CC1C1=CC=C(OC)C(OC)=C1

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione Pricemore >>

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Additional information on 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione

Comprehensive Analysis of 5-Benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS No. 863452-58-8)

The compound 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione (CAS No. 863452-58-8) is a structurally complex molecule that has garnered significant interest in pharmaceutical and organic chemistry research. Its unique benzothiazepine core, combined with dimethoxyphenyl and benzyl substituents, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly intrigued by its potential biological activity, which aligns with current trends in targeting heterocyclic compounds for therapeutic development.

In recent years, the demand for sulfone-containing compounds like this one has surged due to their versatility in medicinal chemistry. The presence of the trione functional group in 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione suggests potential interactions with biological targets, such as enzymes or receptors. This aligns with the growing focus on small-molecule inhibitors in drug development, a hot topic in AI-driven drug discovery platforms. Users frequently search for terms like "benzothiazepine derivatives" or "sulfone-based therapeutics," reflecting the compound's relevance in cutting-edge research.

The synthesis of CAS No. 863452-58-8 involves multi-step organic reactions, often leveraging catalytic methods to achieve high yields. Modern techniques such as flow chemistry and microwave-assisted synthesis have been explored to optimize its production, addressing the industry's push for green chemistry and sustainability. These methods resonate with current SEO trends, as queries like "eco-friendly synthesis of heterocycles" and "scalable drug intermediates" are increasingly popular among chemists and manufacturers.

From a structural-activity relationship (SAR) perspective, the dimethoxyphenyl moiety in this compound may contribute to its lipophilicity and membrane permeability, critical factors in bioavailability studies. This aspect is frequently discussed in forums and publications, with search terms like "optimizing drug-like properties" and "SAR of benzothiazepines" gaining traction. The compound's potential as a scaffold for kinase inhibitors or GPCR modulators further enhances its appeal in precision medicine initiatives.

Analytical characterization of 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1,4-trione typically employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods ensure precise identification and purity assessment, catering to the pharmaceutical industry's stringent quality standards. Online searches for "analytical validation of complex heterocycles" highlight the importance of robust characterization protocols.

In conclusion, CAS No. 863452-58-8 represents a compelling case study in the intersection of organic synthesis and pharmacological innovation. Its structural features and potential applications align with contemporary research priorities, making it a subject of ongoing investigation. As the scientific community continues to explore benzothiazepine-based therapeutics, this compound stands out as a valuable reference point for future discoveries.

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